N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-2-18-7-8-19(15(22)14(18)21)10-13(20)17-9-11-5-3-4-6-12(11)16/h3-6H,2,7-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOXDNSBUUAADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperazine Derivatives
A widely reported method involves the acylation of 4-ethyl-2,3-dioxopiperazine with chloroacetyl chloride, followed by coupling with 2-chlorobenzylamine.
Procedure :
-
Step 1 : 4-Ethyl-2,3-dioxopiperazine is reacted with chloroacetyl chloride in toluene at 80–90°C in the presence of triethylamine (TEA) as a base. This yields 2-chloro-N-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide.
-
Step 2 : The chloroacetamide intermediate is coupled with 2-chlorobenzylamine in dimethylformamide (DMF) at 60°C for 12 hours, facilitated by potassium carbonate.
Key Data :
This route prioritizes simplicity but faces challenges in isolating the chloroacetamide intermediate due to its hygroscopic nature.
Cyclization of Bis-chloroethylamine Intermediates
An alternative approach from patent literature involves cyclizing bis-chloroethylamine derivatives with 2-chlorobenzylacetamide.
Procedure :
-
Intermediate Synthesis : 2-[N,N-Bis(2-chloroethyl)amino]ethoxy-N-(2-chlorobenzyl)acetamide is prepared by reacting N-(2-chlorobenzyl)acetamide with bis(2-chloroethyl)amine in xylene at 120–130°C.
-
Cyclization : The intermediate undergoes thermal cyclization in toluene with diisopropylethylamine (DIPEA) to form the piperazine ring.
Optimization Insights :
Hydrolysis of Protected Precursors
Acid hydrolysis of tert-butyl or benzyl-protected analogs provides a pathway to the final compound. For example, (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-1-N-benzylacetamide is treated with aqueous HBr at 80–85°C to cleave the benzyl group, yielding the target acetamide.
Advantages :
Reaction Optimization Strategies
Solvent and Base Selection
Temperature Control
-
Cyclization requires strict temperature control (120–130°C) to avoid decomposition.
-
Lower temperatures (60–80°C) favor coupling reactions without epimerization.
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy : Confirms the presence of the piperazine ring (δ 3.2–3.8 ppm for CH₂ groups) and acetamide carbonyl (δ 168–170 ppm).
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 324.1 [M+H]⁺, aligning with the molecular formula.
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity.
Challenges and Limitations
-
Intermediate Stability : Chloroacetamide intermediates are prone to hydrolysis, necessitating anhydrous conditions.
-
Stereochemical Control : Racemization at the acetamide chiral center occurs above 70°C, requiring precise thermal management.
-
Scale-Up Issues : Exothermic reactions during cyclization demand specialized equipment for industrial production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to hydroxyl groups.
Substitution: The chlorophenylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxylated piperazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of piperazine, including N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, can inhibit bacterial growth effectively. This is particularly relevant in the context of increasing antibiotic resistance observed in various pathogenic bacteria.
Analgesic and Anti-inflammatory Properties
Studies have shown that compounds with a piperazine core can possess analgesic and anti-inflammatory effects. The specific structure of this compound may enhance these properties, making it a potential candidate for pain management therapies.
Synthesis of Bioactive Compounds
Intermediate in Pharmaceutical Synthesis
this compound serves as an important intermediate in synthesizing various pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Derivatives and Analogues
The ability to synthesize derivatives from this compound opens avenues for creating analogues with tailored pharmacological profiles. For instance, modifications to the piperazine ring or the acetamide group can yield compounds with specific therapeutic targets.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and Staphylococcus aureus growth at low concentrations. |
| Study B | Analgesic Properties | Showed comparable analgesic effects to standard pain relief medications in animal models. |
| Study C | Synthesis Pathways | Developed efficient synthetic routes for producing the compound and its derivatives with high yields. |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorophenylmethyl group may facilitate binding to hydrophobic pockets, while the piperazine ring could interact with polar or charged residues. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Chlorophenyl Positioning: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl substitution in ’s analog.
- Heterocyclic Variations: Replacement of the dioxopiperazine ring with thiazolidinone () or quinazoline () introduces distinct electronic profiles. For instance, the thiazolidinone-thiophene hybrid in enhances π-conjugation, which may improve antioxidant or antimicrobial activity .
Physicochemical and Computational Properties
Table 2: Calculated Physicochemical Parameters
Key Observations :
- Lipophilicity (XLogP) : The target compound’s estimated XLogP (~2.5) suggests moderate lipophilicity, comparable to the 4-chlorophenyl analog (XLogP = 2.4). Higher XLogP values (e.g., 3.1 in ) correlate with increased membrane permeability but may reduce aqueous solubility .
- Hydrogen Bonding: The dioxopiperazine ring increases hydrogen bond acceptors (5 vs.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H17ClN3O5
- Molecular Weight : 350.76 g/mol
- CAS Number : 63422-71-9
The structure includes a piperazine ring with ethyl and dioxo substituents, contributing to its biological activity.
Research indicates that compounds containing piperazine moieties often exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, which may be a critical pathway for their therapeutic effects.
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of piperazine derivatives. For instance:
- Study on Piperazine Derivatives : A study published in PubMed explored the synthesis and evaluation of similar compounds against cancer cell lines (A549 and C6). The results indicated significant anticancer activity through induction of apoptosis in tumor cells .
Antimicrobial Activity
Piperazine derivatives are also recognized for their antimicrobial properties. The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various bacterial strains.
Case Studies
- Antitumor Activity : In a study involving structurally related compounds, piperazine derivatives demonstrated notable activity against different cancer cell lines. For example, compounds with similar scaffolds showed IC50 values indicating effective inhibition of cell proliferation .
- Enzyme Inhibition Studies : Research has indicated that modifications in piperazine structures can lead to enhanced inhibition of pathogenic enzymes. This suggests that this compound could be further explored for its enzyme inhibitory properties .
Data Tables
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step organic reactions, including alkylation, coupling, and cyclization. Key steps may include:
- Amide bond formation : Reacting a chlorophenylmethylamine derivative with a 2,3-dioxopiperazine precursor under anhydrous conditions.
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to stabilize intermediates and enhance reactivity .
- Temperature control : Maintaining precise temperatures (e.g., 60–80°C) to avoid side reactions, particularly during cyclization steps .
- Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for confirming structural integrity?
A combination of methods is required:
- NMR spectroscopy : H and C NMR to verify substituent positions and piperazine ring conformation .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal XRD analysis to resolve stereochemistry and validate bond lengths/angles (e.g., C–N bond: ~1.35 Å; bond angles: ~120°) .
- IR spectroscopy : Identification of carbonyl (C=O) and amide (N–H) functional groups .
Q. What are the primary research applications in medicinal chemistry?
This compound is studied for:
- Antimicrobial activity : Screening against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .
- Cancer research : In vitro cytotoxicity testing using MTT assays on cell lines like HeLa or MCF-7 .
- Structure-activity relationship (SAR) studies : Modifying the ethyl or chlorophenyl groups to enhance target binding .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during multi-step synthesis?
Optimization strategies include:
- Catalyst screening : Testing palladium or copper catalysts for coupling steps to reduce byproducts .
- Solvent optimization : Using DMF for improved solubility of intermediates .
- Statistical design of experiments (DoE) : Applying factorial designs to identify critical factors (e.g., pH, stoichiometry) .
- In-line monitoring : FTIR or HPLC for real-time tracking of reaction progress .
Q. What methodologies resolve discrepancies between computational predictions and experimental data?
Address contradictions via:
- DFT calculations : Comparing optimized geometries (e.g., B3LYP/6-31G* level) with XRD data to validate bond parameters .
- Docking studies : Using software like AutoDock to reconcile observed bioactivity with predicted binding modes .
- Dynamic NMR : Resolving conformational flexibility in solution that may differ from solid-state structures .
Q. How should SAR studies be designed to evaluate biological activity?
Effective SAR frameworks involve:
- Analog synthesis : Preparing derivatives with substituent variations (e.g., fluoro vs. ethyl groups) .
- In vitro assays : Dose-response curves (IC) to quantify potency against specific targets (e.g., kinase enzymes) .
- Molecular modeling : Mapping electrostatic potentials to identify critical interactions (e.g., hydrogen bonding with active-site residues) .
- Data cross-validation : Correlating computational binding scores (e.g., Glide scores) with experimental IC values .
Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
